Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C9H16O3 It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4-methylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products Formed
Oxidation: Formation of 2-oxo-4-methylcyclohexane-1-carboxylate or 2-carboxy-4-methylcyclohexane-1-carboxylate.
Reduction: Formation of 2-hydroxy-4-methylcyclohexanol.
Substitution: Formation of methyl 2-alkoxy-4-methylcyclohexane-1-carboxylate.
Scientific Research Applications
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylcyclohexane-1-carboxylate
- Methyl 2-hydroxycyclohexane-1-carboxylate
- Methyl 2-methylcyclohexane-1-carboxylate
Uniqueness
Methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the cyclohexane ring
Properties
IUPAC Name |
methyl 2-hydroxy-4-methylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h6-8,10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFWYSVDHUAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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